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Introduction
The SWOG S2101 (BiCaZO) clinical trial is a Phase II study evaluating the combination of

cabozantinib and nivolumab in patients with advanced solid tumors, specifically

immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC).[1]

[2] A key aspect of this study is the stratification of patients based on tumor biomarkers, namely

Tumor Mutational Burden (TMB) and a Gene Expression Profile (GEP) for Tumor Inflammation

Score (TIS).[3] This document provides detailed application notes and protocols for the data

collection and management procedures relevant to the S2101 study, aimed at ensuring data

integrity, consistency, and compliance for researchers, scientists, and drug development

professionals.

Data Presentation
As of the last update, specific quantitative data from the S2101 clinical trial have not been

publicly released. However, the following tables have been designed to serve as templates for

the structured presentation of key data points that are expected to be collected and analyzed in

this study.
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Table 1: Patient Demographics and Baseline Characteristics

Characteristic
Melanoma Cohort
(n=)

HNSCC Cohort (n=) Total (n=)

Age (Median, Range)

Sex (Male/Female)

ECOG Performance

Status (0/1)

Prior Lines of Therapy

(Median, Range)

HPV Status (HNSCC

only)

(Positive/Negative)

N/A

Table 2: Biomarker Status by Disease Cohort

Biomarker Status
Melanoma Cohort
(n=)

HNSCC Cohort (n=) Total (n=)

TMB High / GEP High

TMB High / GEP Low

TMB Low / GEP High

TMB Low / GEP Low

Table 3: Treatment Efficacy by Biomarker Subgroup
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Biomarker
Subgroup

Objective
Response
Rate (ORR) (%)

Disease
Control Rate
(DCR) (%)

Median
Progression-
Free Survival
(PFS) (Months)

Median Overall
Survival (OS)
(Months)

Melanoma

Cohort

TMB High / GEP

High

TMB High / GEP

Low

TMB Low / GEP

High

TMB Low / GEP

Low

HNSCC Cohort

TMB High / GEP

High

TMB High / GEP

Low

TMB Low / GEP

High

TMB Low / GEP

Low

Experimental Protocols
Specimen Collection and Processing
Objective: To obtain high-quality tumor tissue and whole blood specimens for biomarker

analysis and germline genomic analysis.

Protocol:
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Informed Consent: Ensure the patient has provided informed consent for the collection and

use of biospecimens for research purposes as outlined in the S2101 protocol.[4]

Tumor Biopsy:

A fresh tumor biopsy is required for patients without a recent (within a specified timeframe

per protocol) archival tissue sample.

The biopsy should be of sufficient size to yield adequate material for both TMB and GEP

analysis.

The specimen should be handled according to standard pathology procedures to preserve

nucleic acid integrity. This typically involves immediate fixation in 10% neutral buffered

formalin for a specified duration before processing into a formalin-fixed, paraffin-

embedded (FFPE) block.

Blood Collection:

Collect whole blood in EDTA tubes for germline DNA extraction.

Follow standard phlebotomy procedures.

Process and ship ambient temperature blood specimens within one day of collection.[5]

Specimen Submission:

All specimens must be logged into the SWOG online Specimen Tracking system.[5]

Label all specimens clearly with the patient ID and other required identifiers.

Package and ship specimens according to the guidelines provided in the S2101 protocol

and SWOG's general specimen submission procedures.[4]

Tumor Mutational Burden (TMB) Analysis by Whole
Exome Sequencing (WES)
Objective: To quantify the number of non-synonymous somatic mutations per megabase of the

tumor genome.
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Methodology:

DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections and matched whole

blood (for germline DNA).

Library Preparation: Prepare WES libraries from both tumor and germline DNA using a

commercial exome capture kit.

Sequencing: Perform paired-end sequencing of the captured libraries on a high-throughput

sequencing platform (e.g., Illumina NovaSeq).

Data Analysis:

Alignment: Align sequencing reads to the human reference genome (e.g., GRCh38).

Somatic Variant Calling: Identify somatic single nucleotide variants (SNVs) and small

insertions/deletions (indels) by comparing the tumor and germline sequencing data.

Filtering: Filter out germline variants and common polymorphisms.

TMB Calculation: Count the total number of remaining non-synonymous somatic

mutations and divide by the size of the captured exome in megabases (Mb). The result is

expressed as mutations/Mb.

Gene Expression Profiling (GEP) for Tumor Inflammation
Score (TIS)
Objective: To measure the expression of a predefined set of 18 genes associated with a

suppressed adaptive immune response within the tumor microenvironment.

Methodology:

RNA Extraction: Extract total RNA from FFPE tumor tissue sections.

Gene Expression Analysis:

Utilize a targeted gene expression panel, such as the NanoString nCounter® platform with

a custom or pre-designed TIS panel.
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Hybridize the extracted RNA with the gene-specific probes.

Quantify the abundance of each target mRNA molecule.

Data Analysis:

Normalization: Normalize the raw gene expression counts to control for technical

variability.

TIS Calculation: Calculate the TIS score as a weighted sum of the normalized expression

values of the 18 genes in the signature.

Stratification: Patients are stratified into "GEP High" or "GEP Low" based on a predefined

cut-off for the TIS score.

Mandatory Visualizations
Signaling Pathways of Cabozantinib and Nivolumab
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Caption: Combined inhibition of receptor tyrosine kinases and PD-1/PD-L1 checkpoint.

S2101 Clinical Study Workflow
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Caption: Overview of the S2101 clinical study workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15583422?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Management Logical Flow

Data Source
(eCRFs, Labs, Imaging)

Data Entry
(SWOG RAVE System)

Data Validation
(Automated & Manual Checks)

Query Management

Data Cleaning

Database Lock

Data Extraction

Statistical Analysis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15583422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: High-level data management flow for the S2101 study.

Data Collection and Management Plan
While the full S2101 protocol is not publicly available, the following data collection and

management plan is based on SWOG's best practices and information from the clinical trial

summary.[5][6]

Data Collection
Source Data: All data recorded in the electronic Case Report Forms (eCRFs) must be

supported by source documentation in the patient's medical record.

Data Entry: Data will be entered into a 21 CFR Part 11-compliant electronic data capture

(EDC) system, such as SWOG's Medidata Rave system.

Key Data Categories:

Patient demographics and medical history

Treatment administration details

Adverse events (AEs) and serious adverse events (SAEs)

Tumor assessments (e.g., RECIST 1.1)

Biomarker results (TMB and TIS)

Concomitant medications

Survival status

Data Management
Data Validation: The data will be reviewed for completeness, accuracy, and consistency

through a combination of automated edit checks within the EDC system and manual data

review.
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Query Resolution: Data discrepancies will be raised as queries to the clinical sites for

clarification and resolution.

Data Coding: Medical terms, such as adverse events and medications, will be coded using

standardized dictionaries (e.g., MedDRA and WHODrug).

Data Reconciliation: Data from external sources, such as central laboratories and imaging

vendors, will be reconciled with the clinical database.

Database Lock: The clinical database will be locked after all data have been entered,

cleaned, and all queries resolved.

Data Archiving: All study-related data and documentation will be archived in accordance with

regulatory requirements and institutional policies.

Quality Control and Assurance
Training: All study personnel involved in data collection and management will be trained on

the S2101 protocol and relevant standard operating procedures (SOPs).

Monitoring: Clinical monitors will conduct site visits to verify source data, ensure protocol

compliance, and assess data quality.

Audits and Inspections: The study may be subject to audits by SWOG's Quality Assurance

department and inspections by regulatory authorities to ensure compliance with Good

Clinical Practice (GCP) guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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